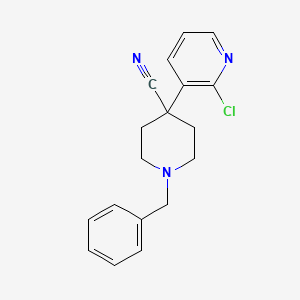

1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile

Description

1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile (CAS: 845552-76-3) is a piperidine-based carbonitrile derivative featuring a benzyl group at the 1-position and a 2-chloropyridin-3-yl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₂ClN₃, with a molecular weight of 303.85 g/mol . The compound’s structure combines aromatic (benzyl, chloropyridinyl) and heterocyclic (piperidine) moieties, making it a versatile intermediate in medicinal chemistry, particularly for targeting neurotransmitter receptors such as dopamine D2-like or acetylcholine receptors .

Properties

IUPAC Name |

1-benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3/c19-17-16(7-4-10-21-17)18(14-20)8-11-22(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPWEMVHASFQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=C(N=CC=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801164160 | |

| Record name | 4-(2-Chloro-3-pyridinyl)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845552-77-4 | |

| Record name | 4-(2-Chloro-3-pyridinyl)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845552-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-3-pyridinyl)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps :

Starting Materials: The synthesis begins with (2-chloropyridin-3-yl)acetonitrile and N-benzyl-2-chloroethylamine hydrochloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

Reaction Steps: The (2-chloropyridin-3-yl)acetonitrile is reacted with N-benzyl-2-chloroethylamine hydrochloride to form the desired product.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile has a wide range of scientific research applications, including :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile with structurally related analogs:

Notes:

- Substituent Effects: Chlorine in the pyridine ring improves metabolic stability, while amino groups (e.g., phenylamino) may enhance hydrogen-bonding interactions with receptor targets .

Pharmacological and Analytical Comparisons

- Receptor Binding: Phenylamino and methylamino analogs () show affinity for dopamine D2-like receptors, while the chloropyridinyl variant may target acetylcholine esterase (AChE) due to structural similarity to AChE inhibitors .

- Analytical Methods: HPLC: The target compound’s analog, 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile, is analyzed using a Newcrom R1 column (RP-HPLC) with MeCN/water/phosphoric acid, suggesting similar retention behavior for the chloropyridinyl derivative . LogP Differences: The methylamino analog (LogP 1.65) is less lipophilic than the chloropyridinyl compound (estimated LogP ~2.1), impacting solubility and bioavailability .

Commercial and Research Relevance

- Applications: The target compound is listed as an intermediate in commercial catalogs (e.g., LEAP CHEM, CymitQuimica), indicating its use in drug discovery . Derivatives like 1-Benzyl-4-(4-fluorophenylamino)piperidine-4-carbonitrile () are explored as kinase inhibitors or neuroimaging agents.

- Market Availability :

- 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile () is priced at €645/50mg, reflecting the high cost of specialized piperidine derivatives .

Biological Activity

1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile (CAS Number: 845552-77-4) is a synthetic compound characterized by its unique structure, which incorporates a piperidine ring substituted with a benzyl group and a chloropyridinyl group. Its molecular formula is C18H18ClN3, with a molecular weight of 311.81 g/mol.

The biological activity of 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exhibit antiviral , antimicrobial , and anticancer properties, making it a candidate for therapeutic applications in various diseases, including neurological disorders and viral infections .

Antiviral Properties

A study highlighted that similar N-benzyl piperidine derivatives have shown significant antiviral activity against the H1N1 influenza virus. The presence of the benzyl moiety was critical for maintaining this activity, indicating that structural modifications could impact efficacy dramatically .

Table 1: Antiviral Activity of N-benzyl Piperidines

| Compound Structure | Activity Against H1N1 | Required Structural Elements |

|---|---|---|

| N-benzyl piperidine derivatives | High | Benzyl group at R1 |

| Substituted analogs (cyclohexyl, phenyl) | Low to None | Loss of benzyl group |

Anticancer Activity

The compound has been explored for anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further investigations are needed to elucidate its precise mechanisms and efficacy compared to established chemotherapeutics .

Case Study: Influenza Virus Inhibition

In a study examining various derivatives of piperidines, researchers found that the presence of the N-benzyl group was crucial for antiviral activity against influenza. The compound's ability to inhibit hemagglutinin fusion peptide interactions was highlighted as a novel mechanism .

Case Study: Antimicrobial Screening

Another study assessed the antimicrobial properties of related compounds and established a structure-activity relationship that indicated the importance of specific substitutions on the piperidine ring for enhancing activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile, and which reaction conditions require optimization?

- Methodological Answer : A multi-step synthesis is typical for such piperidine-carbonitrile derivatives. Key steps include nucleophilic substitution at the piperidine nitrogen and coupling reactions involving the 2-chloropyridinyl moiety. For example, analogous syntheses employ dichloromethane/methanol solvent systems with bases like NaOH for deprotonation, and reaction temperatures between 0–25°C to control selectivity . Optimization should focus on stoichiometry of benzylating agents, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyl, piperidine, and pyridinyl substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine and benzyl groups) and piperidine methine protons (δ 3.0–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) using instruments like Q Exactive Orbitrap provides accurate mass validation, while HPLC with UV detection (e.g., retention time ~15–20 min) ensures purity >95% .

Q. What safety protocols are critical when handling this compound, particularly regarding personal protective equipment (PPE) and waste disposal?

- Methodological Answer : Due to structural similarities to irritant piperidine derivatives, researchers must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste disposal must follow hazardous chemical protocols, using licensed waste management services for incineration. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and never released into drains .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the optimization of this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediate stability to predict optimal reaction pathways. For instance, ICReDD’s approach combines computed activation energies with machine learning to narrow experimental parameters (e.g., solvent polarity, catalyst loadings). This reduces trial-and-error experimentation by 30–50%, particularly in cross-coupling steps involving the chloropyridine group .

Q. What strategies resolve discrepancies in yield or purity during scale-up from milligram to gram quantities?

- Methodological Answer : Scaling challenges often arise from heat transfer inefficiencies or impurity accumulation. Reactor design modifications (e.g., flow chemistry systems) improve mixing and temperature control. Purity can be enhanced using advanced separation technologies like centrifugal partition chromatography (CPC) or membrane-based purification, which achieve >99% purity for structurally similar nitriles .

Q. How does the 2-chloropyridin-3-yl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chlorine atom acts as a directing group, facilitating regioselective coupling (e.g., Suzuki-Miyaura). Its electron-withdrawing nature also stabilizes intermediates in nucleophilic aromatic substitution. Comparative studies with non-chlorinated analogs show a 20–40% increase in reaction rates for palladium-catalyzed couplings, attributed to enhanced oxidative addition efficiency .

Q. Can advanced separation technologies improve purification outcomes for this compound?

- Methodological Answer : Membrane separation (e.g., nanofiltration) effectively removes low-molecular-weight impurities (<500 Da) while retaining the target compound. This method reduces solvent use by 60% compared to traditional column chromatography. For chiral purity, simulated moving bed (SMB) chromatography achieves enantiomeric excess >99% for similar piperidine derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations may arise from differences in solvent systems or impurity profiles. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products. For example, trace water in dichloromethane may hydrolyze the nitrile group, necessitating anhydrous conditions. Contradictory data should be resolved by replicating experiments with rigorously dried reagents and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.